2-(1H-pyrrol-2-yl)benzoic acid
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Overview
Description
2-(1H-pyrrol-2-yl)benzoic acid is an organic compound that features a pyrrole ring attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-2-yl)benzoic acid can be achieved through several methods. One common approach involves the condensation of a substituted benzaldehyde with pyrrole in the presence of an acid catalyst, followed by oxidation to form the benzoic acid derivative . Another method includes the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyrrole under palladium catalysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrol-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrrole derivatives, reduced benzoic acid derivatives, and various oxidized compounds.
Scientific Research Applications
2-(1H-pyrrol-2-yl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-pyrrol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The compound’s structure allows it to interact with various biological molecules, leading to diverse pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid: This compound has a hydroxyl group in place of the carboxylic acid group, leading to different chemical properties and applications.
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid:
Uniqueness
2-(1H-pyrrol-2-yl)benzoic acid is unique due to its specific combination of a pyrrole ring and a benzoic acid moiety. This structure provides a versatile platform for chemical modifications and the development of new compounds with tailored properties.
Properties
Molecular Formula |
C11H9NO2 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-(1H-pyrrol-2-yl)benzoic acid |
InChI |
InChI=1S/C11H9NO2/c13-11(14)9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7,12H,(H,13,14) |
InChI Key |
CBGKIYWUZLDCIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CN2)C(=O)O |
Origin of Product |
United States |
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